Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
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Description
Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS No. 1216471-25-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities based on recent studies.
- Molecular Formula : C19H19NO4
- Molecular Weight : 325.36 g/mol
- SMILES Notation :
COC(=O)c1ccc(o1)Cn1c(C)cc(=O)c2c1c(C)cc(c2)C
.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with quinoline-based intermediates. Specific methods may vary, but they generally focus on maintaining the integrity of the furan and quinoline structures to ensure biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various furan derivatives, including those similar to this compound. The following table summarizes findings from relevant research:
Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
---|---|---|---|
This compound | HeLa | TBD | |
Methyl 5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 | |
Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 | TBD |
The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation and apoptosis. Further studies are needed to elucidate these mechanisms.
Antibacterial Activity
The antibacterial properties of this compound have also been explored. In vitro assays against various bacterial strains reveal significant activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | TBD | |
Escherichia coli | TBD | |
Bacillus subtilis | TBD |
These findings indicate that this compound may serve as a lead compound in the development of new antibacterial agents.
Case Studies
In a notable study published in the Oriental Journal of Chemistry, researchers synthesized several derivatives of furan and assessed their biological activities. The study found that modifications to the furan ring significantly impacted both anticancer and antibacterial efficacy, suggesting that further structural optimizations could enhance biological activity .
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 5-[(2,6,8-trimethyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H19NO4/c1-11-7-12(2)18-15(8-11)16(21)9-13(3)20(18)10-14-5-6-17(24-14)19(22)23-4/h5-9H,10H2,1-4H3 |
InChI Key |
VRPWWUFSWGOVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2CC3=CC=C(O3)C(=O)OC)C)C |
Origin of Product |
United States |
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